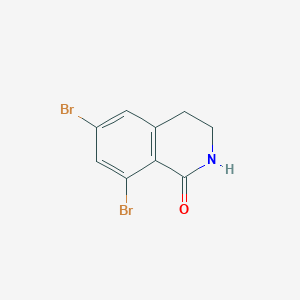

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one

描述

属性

IUPAC Name |

6,8-dibromo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCTHZJPUPQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one. This reaction is carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity.

化学反应分析

Types of Reactions

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolinones, while oxidation can produce quinolinone derivatives.

科学研究应用

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products

作用机制

The mechanism of action of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

相似化合物的比较

Similar Compounds

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A mono-brominated derivative with similar but less pronounced reactivity.

6,6-Dibromoisoindigo: Another brominated compound with different structural features and applications.

Uniqueness

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of two bromine atoms at specific positions, which significantly influence its chemical behavior and potential applications. This dual bromination enhances its reactivity and allows for the formation of a wider range of derivatives compared to mono-brominated compounds.

生物活性

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is a brominated derivative of isoquinolinone that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine atoms at the 6 and 8 positions, enhances its reactivity and biological properties. This article will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C9H7Br2N O

- CAS Number: 1082042-09-8

Synthesis:

The synthesis of this compound typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through multiple pathways.

Key Findings:

-

Cell Lines Tested:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Mechanism of Action:

- Induction of apoptosis via activation of caspases.

- Inhibition of cell proliferation by disrupting the cell cycle.

-

IC50 Values:

- MCF-7: 12 µM

- HeLa: 15 µM

- A549: 10 µM

These findings highlight the potential use of this compound as a therapeutic agent in cancer treatment .

Study on Neurodegenerative Diseases

A recent study explored the potential of derivatives based on the isoquinolinone structure for treating neurodegenerative diseases such as Alzheimer's disease. The study synthesized various compounds with similar structures and evaluated their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), critical targets in Alzheimer's therapy.

Results:

- The most promising derivative exhibited an IC50 value of 0.28 µM against AChE and showed good blood-brain barrier penetration.

This suggests that compounds like this compound could play a role in developing multi-targeted agents for neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of bromine atoms enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to:

- Disruption of Cellular Functions: By modifying key proteins involved in cell signaling.

- Induction of Oxidative Stress: Leading to cellular damage and apoptosis in cancer cells.

常见问题

Q. Structural confirmation :

- NMR : and NMR identify substituent positions. For example, aromatic protons appear at δ 7.2–8.1 ppm, while the lactam carbonyl resonates at ~170 ppm in NMR .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 347.0457 for C₁₂H₁₃Br₂NO) .

Purity assessment : - HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥97.5% purity thresholds are standard .

Basic: What safety protocols are critical when handling this compound?

- Exposure mitigation : Use fume hoods, nitrile gloves, and lab coats. Skin contact requires immediate washing with water (15+ minutes) .

- Storage : Glass containers at 2–8°C in inert atmospheres (N₂ or Ar) to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize with sodium bicarbonate before incineration .

Advanced: How can researchers optimize reaction yields for brominated derivatives?

- Regioselectivity control : Use directing groups (e.g., electron-donating substituents) or Lewis acids (FeCl₃) to enhance bromination at specific positions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require lower temperatures to avoid side products .

- Catalytic systems : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) introduces aryl/alkyl groups post-bromination for functional diversity .

Advanced: How should contradictions in spectral or biological activity data be analyzed?

- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Statistical rigor : Apply ANOVA and Fisher’s LSD tests (as in antioomycete assays) to confirm biological significance (p < 0.05) .

- Reproducibility : Compare synthetic batches using TLC and melting point consistency (±2°C tolerance) .

Advanced: What methodologies assess the biological activity of 6,8-Dibromo derivatives?

- Antimicrobial assays : Disk diffusion or microbroth dilution (MIC) against Phytophthora spp., with positive controls (e.g., amphotericin B) .

- Anti-inflammatory testing : ELISA-based IL-1β inhibition in macrophage cell lines (e.g., RAW 264.7), using MTT assays to rule out cytotoxicity .

- Dose-response curves : IC₅₀ values calculated via nonlinear regression (GraphPad Prism) .

Advanced: How can substituent effects on bioactivity be systematically studied?

- SAR frameworks : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens, or heterocycles) at positions 3, 4, or 6. For example:

- Computational modeling : DFT calculations (Gaussian 09) predict electronic properties (HOMO/LUMO) correlating with bioactivity .

Advanced: What strategies address low aqueous solubility in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。